4-Ethyl-5-octyn-4-amine HCl chemical structure and properties
4-Ethyl-5-octyn-4-amine HCl chemical structure and properties
This technical guide provides an in-depth analysis of 4-Ethyl-5-octyn-4-amine HCl , a tertiary propargylic amine with significant potential in neuropharmacology and organic synthesis.
Chemical Class: Tertiary Propargylic Amine | CAS: 747355-54-0 (Free Base)
Executive Summary
4-Ethyl-5-octyn-4-amine Hydrochloride is a specialized aliphatic amine characterized by a tertiary carbinamine center flanked by a propargylic system. Structurally analogous to known monoamine oxidase (MAO) inhibitors and NMDA receptor antagonists, this compound represents a critical scaffold in the development of neuroactive agents and heterocyclic building blocks. Its unique steric bulk and reactive alkyne handle make it a valuable intermediate for "Click" chemistry and the synthesis of complex nitrogenous heterocycles.
Chemical Identity & Physicochemical Properties
The molecule features a central quaternary carbon bonded to an amino group, an ethyl group, a propyl chain, and a 1-butynyl group. This configuration confers high lipophilicity and metabolic stability against
Structural Data
| Property | Value |
| IUPAC Name | 4-Ethyl-5-octyn-4-amine hydrochloride |
| Common Synonyms | 4-Amino-4-ethyl-5-octyne HCl; 3-(1-Aminopropyl)-3-hexyne derivative |
| CAS Number | 747355-54-0 (Free Base) |
| Molecular Formula | C₁₀H₁₉N[1] · HCl |
| Molecular Weight | 153.27 g/mol (Free Base) / 189.73 g/mol (HCl Salt) |
| SMILES | CCCC(N)(CC)C#CCC.Cl |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | Soluble in water, ethanol, DMSO; Insoluble in hexane |
Calculated Properties (Free Base)
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LogP (Octanol/Water): ~2.8 (High CNS penetration potential)
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pKa: ~10.2 (Typical for tertiary carbinamines)
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Rotatable Bonds: 5
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H-Bond Donors: 1 (Amine)
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H-Bond Acceptors: 1 (Amine)
Synthesis Protocol: The Ellman Sulfinamide Route
To ensure high purity and scalability, the synthesis utilizes the Ellman Sulfinamide strategy . This method avoids the formation of secondary amine byproducts common in direct alkylation and allows for potential enantioselective control if chiral sulfinamide is used.
Reaction Scheme Overview
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Condensation: 3-Hexanone + tert-Butanesulfinamide
N-Sulfinyl Imine. -
Nucleophilic Addition: N-Sulfinyl Imine + 1-Butynyl Lithium
Sulfinamide Intermediate. -
Deprotection: Sulfinamide + HCl
4-Ethyl-5-octyn-4-amine HCl .
Step-by-Step Methodology
Phase 1: Formation of the N-Sulfinyl Imine
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Reagents: Charge a flame-dried flask with 3-Hexanone (1.0 equiv), (R)- or (S)-tert-Butanesulfinamide (1.1 equiv), and Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) in anhydrous THF.
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Conditions: Heat to reflux (65°C) for 12–18 hours under Nitrogen atmosphere.
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Workup: Cool to room temperature. Pour into brine with vigorous stirring. Filter the resulting titanium oxide suspension through a Celite pad.
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Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the N-sulfinyl ketimine.
Phase 2: Propargylation (Nucleophilic Addition)
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Preparation of Nucleophile: In a separate flask, dissolve 1-Butyne (1.5 equiv) in anhydrous THF at -78°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.5 equiv). Stir for 30 mins to generate lithium 1-butynylide.
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Addition: Cannulate the solution of N-sulfinyl ketimine (from Phase 1) into the alkynyllithium solution at -78°C.
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Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.
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Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
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Isolation: The product is the stable tert-butanesulfinamide-protected amine.
Phase 3: Acidic Cleavage & Salt Formation
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Deprotection: Dissolve the intermediate in Methanol. Add 4M HCl in Dioxane (4.0 equiv).
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Reaction: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the free amine hydrochloride and SO₂ byproducts.
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Precipitation: Concentrate the solution to remove volatiles. Add diethyl ether to precipitate the 4-Ethyl-5-octyn-4-amine HCl .
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Recrystallization: Recrystallize from Ethanol/Ether to obtain analytical grade white crystals.
Synthesis Workflow Diagram
Caption: Logical flow of the Ellman Sulfinamide synthesis route for high-purity tertiary carbinamine production.
Pharmacological & Biological Potential
The structural architecture of 4-Ethyl-5-octyn-4-amine places it within the Tertiary Propargylic Amine pharmacophore, known for specific interactions with CNS targets.
Structure-Activity Relationship (SAR)
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MAO Inhibition (Monoamine Oxidase):
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Mechanism: The terminal or internal alkyne moiety can act as a "suicide substrate" for flavin-dependent enzymes like MAO-A and MAO-B. The radical intermediate generated during oxidation covalently modifies the enzyme's cofactor.
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Specificity: While N-propargyl amines (e.g., Selegiline) are classic MAO-B inhibitors, C-propargyl amines (alpha-propargyl) exhibit distinct kinetics and may function as reversible or irreversible inhibitors depending on the steric bulk of the alkyl substituents.
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NMDA Receptor Antagonism:
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Mechanism: The bulky aliphatic amines (adamantane-like or branched alkyls) often bind to the PCP site within the NMDA receptor ion channel. The high lipophilicity and tertiary ammonium structure of 4-Ethyl-5-octyn-4-amine HCl mimic the pharmacophore of dissociative anesthetics and neuroprotective agents (e.g., Memantine), potentially blocking excitotoxicity.
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Metabolic Stability:
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The quaternary carbon at the alpha-position prevents metabolic deamination by standard oxidases, likely extending the half-life (
) compared to linear aliphatic amines.
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Biological Pathway Diagram
Caption: Predicted pharmacological interactions based on structural homology to known propargylic amines.
Analytical Profiling
To validate the synthesis of 4-Ethyl-5-octyn-4-amine HCl, the following spectral signatures should be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
- 8.0–8.5 (br s, 3H, NH₃⁺).
- 2.2 (t, 2H, propargylic CH₂ of butynyl group).
- 1.8–1.9 (m, 2H, CH₂ of ethyl group on C4).
- 1.6–1.7 (m, 2H, CH₂ of propyl chain).
- 1.1 (t, 3H, terminal CH₃ of butynyl).
- 0.9 (t, 3H, CH₃ of ethyl).
- 0.85 (t, 3H, CH₃ of propyl).
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¹³C NMR:
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Distinct quaternary carbon signal at ~55–60 ppm (C-N).
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Alkyne carbons at ~80 and ~85 ppm.
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Mass Spectrometry (ESI+):
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[M+H]⁺ peak at m/z 154.2.
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Safety & Handling
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Hazards: As an aliphatic amine hydrochloride, it is likely an Irritant (Skin/Eye/Respiratory) . The free base is corrosive.
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Storage: Hygroscopic. Store in a desiccator at -20°C.
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Reactivity: Incompatible with strong oxidizing agents. The alkyne group is stable but reactive towards specific transition metals (Cu, Ag) forming explosive acetylides; however, as an internal alkyne (disubstituted), this risk is minimal compared to terminal alkynes.
References
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ChemicalBook. (2023). 5-Octyn-4-amine, 4-ethyl- (CAS 747355-54-0). Retrieved from .
- Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 110(6), 3600–3740. (Methodological basis for tertiary carbinamine synthesis).
- Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry, 54(24), 8251-8270. (Context on propargylic amine pharmacology).
